

Application Notes: Protocols for Measuring Plasticizer Migration from PVC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Didodecyl phthalate*

Cat. No.: *B042942*

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Introduction

Polyvinyl chloride (PVC) is a highly versatile and cost-effective polymer extensively used in pharmaceutical and medical applications, including drug packaging, intravenous (IV) bags, blood storage containers, and tubing.[1][2] The inherent rigidity of PVC is modified by adding plasticizers, which are not chemically bound to the polymer matrix, to achieve the flexibility required for these applications.[1][3] This lack of covalent bonding allows plasticizer molecules to migrate, or leach, from the PVC material into the contacting medium, such as a drug product, biological fluid, or a patient's bloodstream.[1][3][4]

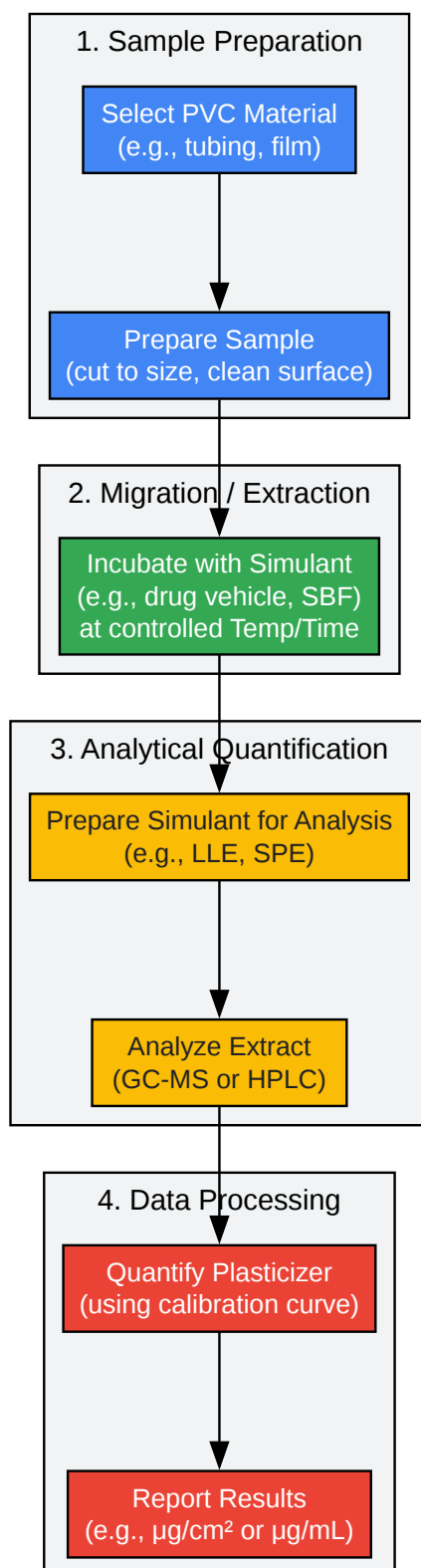
The migration of plasticizers is a significant concern for researchers, scientists, and drug development professionals. Leached plasticizers can lead to contamination of pharmaceutical products, potentially altering drug efficacy and posing toxicological risks.[1][3] Di(2-ethylhexyl) phthalate (DEHP) has historically been the most common plasticizer but is now often replaced by alternatives like Tris(2-ethylhexyl) trimellitate (TOTM), Di(2-ethylhexyl) terephthalate (DEHT), and Acetyl tributyl citrate (ATBC) due to health concerns.[5][6][7] Therefore, robust and reliable methods for quantifying plasticizer migration are crucial for quality control, regulatory compliance, and ensuring patient safety.[5]

Several factors influence the rate and extent of plasticizer migration, including the chemical nature of the plasticizer, temperature, the type of contact fluid, and the duration of contact.[1][4] These application notes provide detailed protocols for measuring plasticizer migration from

PVC materials, focusing on methodologies relevant to the pharmaceutical and medical device industries.

Experimental Workflow for Migration Analysis

The overall process for determining plasticizer migration involves a multi-step workflow from sample preparation to final quantification. The following diagram illustrates the typical sequence of operations in a migration study.

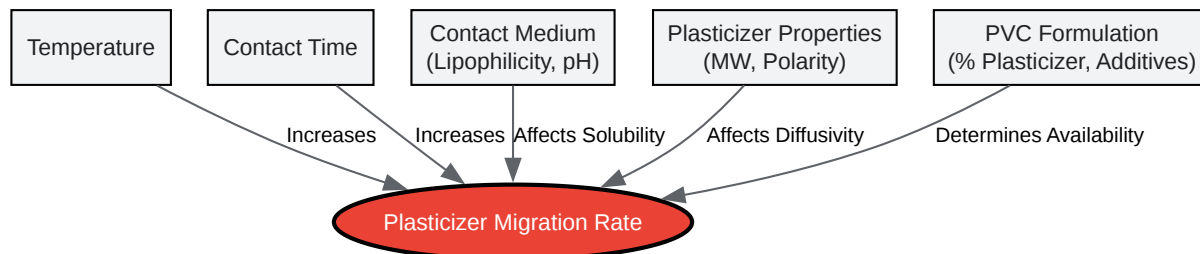


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Caption: General workflow for a plasticizer migration study.

Factors Influencing Plasticizer Migration

The migration of plasticizers from a PVC matrix is a complex diffusion process governed by several interrelated factors. Understanding these variables is critical for designing relevant experimental protocols and for interpreting results accurately.



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Caption: Key factors that influence the rate of plasticizer migration.

Experimental Protocols

Two primary types of protocols are presented: a total extraction method to determine the overall plasticizer content and a simulated-use migration method to quantify leaching under specific conditions.

Protocol 1: Determination of Total Plasticizer Content by Solvent Extraction

This protocol is designed to quantify the total amount of plasticizer present in a PVC sample, providing a baseline for migration potential.

Objective: To extract and quantify the total plasticizer concentration within a PVC matrix.

Materials and Equipment:

- PVC sample (e.g., tubing, sheet)
- Soxhlet extraction apparatus or sealed flasks for room temperature extraction

- Analytical balance
- Glassware (beakers, volumetric flasks)
- Organic solvent (e.g., Chloroform, Diethyl ether)[8]
- GC-MS or HPLC system

Procedure:

- Sample Preparation: Accurately weigh approximately 0.1 g of the PVC material, cut into small pieces to maximize surface area.[8]
- Extraction (Room Temperature Method):
 - Place the PVC sample into a 100 mL glass flask.
 - Add 50 mL of chloroform.[8]
 - Seal the flask and agitate at room temperature for 30 minutes. This method has been shown to provide excellent extraction yields (92-100%).[8]
- Extraction (Soxhlet Method):
 - Place the PVC sample into a cellulose thimble and insert it into the Soxhlet extractor.
 - Fill the boiling flask with diethyl ether.
 - Assemble the apparatus and heat the solvent to a gentle boil, allowing the extraction to proceed for at least 6-8 hours.
- Sample Analysis:
 - After extraction, carefully transfer the solvent containing the extracted plasticizer to a volumetric flask.
 - Bring the solution to a known volume with the extraction solvent.

- Analyze an aliquot of the solution using a calibrated GC-MS or HPLC method (see Analytical Protocols below) to determine the concentration of the plasticizer.
- Calculation: Calculate the total plasticizer content as a percentage of the initial PVC sample weight (% w/w).

Protocol 2: Simulated-Use Migration Study

This protocol simulates the migration of plasticizers into a liquid medium that mimics real-world contact, such as pharmaceutical solutions or biological fluids.

Objective: To quantify the amount of plasticizer that leaches from a PVC material into a specific liquid simulant over a defined period and temperature.

Materials and Equipment:

- PVC material of known surface area
- Liquid simulant:
 - Aqueous Solutions: 0.9% NaCl, 5% Dextrose.[9]
 - Lipophilic Simulants: Ethanol/water mixtures (e.g., 20-50% ethanol) can simulate fatty or lipid-containing solutions.[10]
 - Simulated Body Fluid (SBF): A solution with ion concentrations similar to human blood plasma for in-vitro biocompatibility tests.[11][12]
- Temperature-controlled incubator or water bath
- Inert, sealed containers (e.g., glass vials with PTFE-lined caps)
- GC-MS or HPLC system

Procedure:

- Sample Preparation: Cut the PVC material into a precise, known surface area (e.g., 10 cm²). Clean the surface by wiping with lint-free tissue to remove any surface contaminants.

- Incubation:
 - Place the PVC sample into a glass container.
 - Add a specific volume of the pre-warmed liquid simulant, ensuring the sample is fully submerged. A standard surface-area-to-volume ratio (e.g., 3 cm²/mL) should be maintained for comparability.
 - Seal the container tightly.
- Migration Conditions:
 - Incubate the samples at a controlled temperature for a specified duration.
 - Real-time conditions: 37°C for studies simulating contact with the human body.
 - Accelerated conditions: Higher temperatures (e.g., 50°C or 60°C) can be used to accelerate migration, but the data must be carefully interpreted.[\[13\]](#)
 - The incubation time can range from hours to several days or weeks, depending on the application.
- Analysis:
 - After incubation, remove the PVC sample. The remaining liquid simulant now contains the leached plasticizer.
 - If necessary, perform a liquid-liquid or solid-phase extraction to transfer the plasticizer from the simulant into a solvent compatible with the analytical instrument.
 - Analyze the extract using a calibrated GC-MS or HPLC method.
- Calculation: Report the migration results as mass per unit surface area of the PVC material (e.g., µg/cm²) or as concentration in the simulant (e.g., µg/mL or ppm).

Analytical Protocols for Quantification

The accurate quantification of plasticizers relies on sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[\[10\]](#)[\[14\]](#)[\[15\]](#)

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile plasticizers with high sensitivity and specificity.[\[14\]](#)[\[16\]](#)[\[17\]](#)

Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector.
- Capillary Column: HP-5-MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or equivalent.[\[15\]](#)

GC-MS Conditions (Example for Phthalates):

- Injector Temperature: 280°C
- Carrier Gas: Helium
- Oven Program: Initial temperature 100°C (hold for 2 min), ramp at 30°C/min to 200°C (hold for 1 min), then ramp at 10°C/min to 250°C (hold for 6.5 min).[\[15\]](#)
- MS Detector: Electron Impact (EI) ionization.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy.

Sample Preparation: The extract from the migration study is injected directly or after appropriate dilution.

Method B: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is suitable for a wide range of plasticizers, including those that are less volatile or thermally sensitive.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[21\]](#)

HPLC Conditions (Example Method):

- Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).[\[18\]](#)[\[22\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.[\[18\]](#)[\[19\]](#)
- Injection Volume: 20 μ L.

Sample Preparation: The aqueous simulant may be injected directly, or after filtration. For organic extracts, ensure the solvent is compatible with the mobile phase.

Data Presentation

Clear and concise data presentation is essential for comparison and interpretation.

Table 1: Common Plasticizers Investigated in PVC Migration Studies

Abbreviation	Chemical Name	Primary Use/Characteristic
DEHP	Di(2-ethylhexyl) phthalate	General-purpose, historically most common, now restricted. [5]
TOTM	Tris(2-ethylhexyl) trimellitate	Lower volatility, suitable for higher temperature applications.
DEHT	Di(2-ethylhexyl) terephthalate (DOTP)	Common non-phthalate alternative to DEHP.
DINCH	Di(isononyl) cyclohexane-1,2-dicarboxylate	Non-phthalate plasticizer used in sensitive applications.
ATBC	Acetyl tributyl citrate	Biocompatible plasticizer, often used in medical devices.
DBP	Dibutyl phthalate	Used in various applications, often found with DEHP. [20]

Table 2: Example Data: Migration of DEHP from PVC Tubing (Surface Area: 10 cm²)

Simulant	Temperature	Time	Migrated DEHP (µg/mL)	Migrated DEHP (µg/cm ²)
0.9% NaCl Solution	37°C	24 h	0.045	0.135
5% Dextrose Solution	37°C	24 h	0.042	0.126
20% Ethanol/Water	37°C	24 h	2.5	7.5
50% Ethanol/Water	37°C	24 h	15.8	47.4
0.9% NaCl Solution	50°C	24 h	0.110	0.330

Note: Data are illustrative, based on a simulant volume of 30 mL. Actual migration levels can vary significantly based on the specific PVC formulation and conditions. Studies have reported migration levels ranging from <0.01 µg/L to over 50,000 µg in 60 minutes in some cases.[9]
[\[23\]](#)

Table 3: Comparison of Primary Analytical Methods

Feature	GC-MS	HPLC-UV
Principle	Separation by volatility/boiling point, detection by mass.	Separation by polarity, detection by UV absorbance.
Sensitivity	Very high (ng/L to pg/L), especially in SIM mode.	Moderate (µg/L to mg/L).
Specificity	Very high; provides structural information for identification.	Moderate; relies on retention time and UV spectrum.
Applicability	Best for volatile and semi-volatile, thermally stable plasticizers.	Versatile for a wide range of plasticizers, including non-volatile ones.
Sample Prep	May require derivatization for some compounds; sensitive to matrix.	Often simpler; direct injection of aqueous samples is possible.
Regulatory Use	Widely cited in pharmacopoeias and standard methods.[7][24]	Also widely used, particularly in quality control settings.[18][19]

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- To cite this document: BenchChem. [Application Notes: Protocols for Measuring Plasticizer Migration from PVC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042942#protocols-for-measuring-plasticizer-migration-from-pvc]

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